molecular formula C5H2Cl2OS B1658059 4-Chlorothiophene-3-carbonyl chloride CAS No. 59337-80-3

4-Chlorothiophene-3-carbonyl chloride

Cat. No.: B1658059
CAS No.: 59337-80-3
M. Wt: 181.04 g/mol
InChI Key: XINKHPPAHJZEQZ-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-carbonyl chloride (CAS 59337-80-3) is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 g/mol . Its structure features both a reactive acyl chloride group and a chlorinated thiophene ring, classifying it as a valuable heterocyclic building block in organic synthesis . The specific research applications and mechanism of action for this compound are not detailed in the available public data. Compounds of this nature are typically employed in cross-coupling reactions and as intermediates for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINKHPPAHJZEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512843
Record name 4-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-80-3
Record name 4-Chlorothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 4 Chlorothiophene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride functional group is an excellent acylating agent, readily undergoing nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. This facilitates attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.

The reaction of 4-chlorothiophene-3-carbonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of 4-chlorothiophene-3-carboxamide (B11716751) derivatives. This reaction, often referred to as amidation or acylation of amines, proceeds rapidly. fishersci.it Typically, the reaction is carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. fishersci.itchemicalbook.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion and forming the stable amide bond. nih.gov The use of a base is crucial to drive the reaction to completion by scavenging the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. fishersci.it This methodology is widely applicable for creating diverse libraries of amide compounds. nih.govsphinxsai.com

Table 1: Examples of Amidation Reactions

Amine Reactant Base/Solvent Product
Primary Amine (R-NH₂) Et₃N / Toluene N-substituted-4-chlorothiophene-3-carboxamide
Secondary Amine (R₂-NH) Pyridine / DCM N,N-disubstituted-4-chlorothiophene-3-carboxamide

In a similar fashion to amidation, this compound reacts with alcohols to form the corresponding esters. This esterification process is also a nucleophilic acyl substitution reaction. The reaction is typically performed by treating the acyl chloride with an alcohol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction conditions required. For instance, the reaction of a related compound, 4-chlorosulfonylthiophene-3-carboxylic acid chloride, with methanol (B129727) proceeds upon heating to reflux to yield the methyl ester. This indicates that the acyl chloride group of this compound would be expected to react readily with simple alcohols under mild conditions.

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. This compound is readily hydrolyzed to 4-chlorothiophene-3-carboxylic acid. This reaction can occur simply upon exposure to atmospheric moisture but is typically carried out by adding water, often in a suitable solvent. The reaction is often facile and represents the reverse of the process used to synthesize the acyl chloride, which commonly involves treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.itbeilstein-journals.org The hydrolysis reaction underscores the need to handle this compound under anhydrous conditions to prevent its degradation.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comorganic-chemistry.org In this reaction, this compound can serve as the acylating agent. The reaction involves activating the acyl chloride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comsigmaaldrich.com

The Lewis acid coordinates to the carbonyl oxygen or the chlorine of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring (e.g., benzene (B151609) or a substituted derivative), leading to the formation of an aryl-thienyl ketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org This reaction is a powerful tool for synthesizing complex aromatic ketones which are valuable intermediates in the production of pharmaceuticals and fine chemicals. organic-chemistry.org

Table 2: Friedel-Crafts Acylation with this compound

Aromatic Substrate Lewis Acid Catalyst Typical Product
Benzene AlCl₃ (4-chlorothiophen-3-yl)(phenyl)methanone
Toluene AlCl₃ (4-chlorothiophen-3-yl)(p-tolyl)methanone

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two potential sites for metal-catalyzed cross-coupling reactions: the C-Cl bond of the acyl chloride and the C-Cl bond on the thiophene (B33073) ring. The acyl chloride is generally more reactive than the aryl chloride.

One of the most relevant transformations is the Acyl Sonogashira reaction , which couples an acyl chloride with a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comwikipedia.orgorganic-chemistry.org It provides a direct route to α,β-alkynyl ketones, which are versatile synthetic intermediates. mdpi.com The reaction proceeds under mild conditions and is a powerful method for C(sp)-C(sp²) bond formation. nih.gov

The Suzuki-Miyaura coupling is another prominent cross-coupling reaction. While conventionally used for coupling aryl halides with boronic acids, it can also be adapted for acyl chlorides. nih.gov The palladium-catalyzed coupling of an acyl chloride with an organoboronic acid under anhydrous conditions provides a route to unsymmetrical ketones. nih.gov This carbonylative-type coupling avoids the use of carbon monoxide gas. nih.gov

Coupling at the C4-Cl position on the thiophene ring is also feasible but typically requires different reaction conditions, often employing specific palladium catalysts and ligands designed for the activation of less reactive aryl chlorides. researchgate.netsumitomo-chem.co.jp Selective reaction at one site over the other can potentially be achieved by careful selection of the catalyst system and reaction conditions.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Acyl Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Amine Thienyl Alkynyl Ketone mdpi.com
Suzuki Coupling Arylboronic Acid Pd(PPh₃)₄ / Base Aryl Thienyl Ketone nih.gov

Palladium-Catalyzed Cross-Coupling with Boronic Acids (e.g., Suzuki-Miyaura Type)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly useful for the arylation of heteroaryl chlorides. In the case of this compound, the chloro substituent can be replaced with an aryl or heteroaryl group from a boronic acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions with a variety of palladium sources, ligands, and bases.

The general reaction involves the coupling of the thiophene derivative with an organoboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. A base, typically sodium carbonate, potassium carbonate, or potassium phosphate, is required to facilitate the transmetalation step in the catalytic cycle. The choice of solvent can influence the reaction efficiency, with common solvents including toluene, dioxane, and mixtures of ethanol (B145695) and water.

Detailed research findings have shown that N-Heterocyclic carbene (NHC) complexes of palladium are also highly effective catalysts for the Suzuki-Miyaura coupling of aryl chlorides. st-andrews.ac.uk These catalysts can exhibit high turnover numbers and can be used at low catalyst loadings. st-andrews.ac.uk For instance, a commercially available and air-stable [Pd(IPr)(cin)Cl] pre-catalyst has been shown to be effective for the coupling of various aryl chlorides with boronic acids in an ethanol/water mixture using a weak inorganic base like potassium carbonate. st-andrews.ac.uk

While specific data for the Suzuki-Miyaura reaction of this compound is not extensively documented in the provided search results, the reactivity is expected to be comparable to other chlorothiophene derivatives. The electron-withdrawing nature of the carbonyl chloride group at the adjacent position may influence the reactivity of the C-Cl bond.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O[Illustrative]
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane[Illustrative]
33-Tolylboronic acid[Pd(IPr)(cin)Cl]K₂CO₃EtOH/H₂O[Illustrative]
42-Thiopheneboronic acidPdCl₂(dppf)Na₂CO₃DMF[Illustrative]
54-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene[Illustrative]
(Note: The yields in this table are illustrative and based on typical Suzuki-Miyaura reactions of similar aryl chlorides, as specific experimental data for this compound was not available in the search results.)

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions of aryl chlorides. Nickel catalysts, in particular, have emerged as a cost-effective alternative to palladium for certain transformations. Nickel-catalyzed reactions can often proceed under different conditions and may offer complementary reactivity. For instance, nickel catalysts have been shown to be effective in the decarbonylative synthesis of fluoroalkyl thioethers from thioesters. nih.gov While not a direct transformation of the chloro group, this highlights the utility of nickel in reactions involving sulfur-containing compounds.

Copper-catalyzed reactions, such as the Ullmann condensation, are also well-established methods for the formation of C-N, C-O, and C-S bonds from aryl halides. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific substrate combinations. Copper(I)-catalyzed multicomponent reactions have been developed for the synthesis of fully substituted thiophene derivatives. nih.gov

Specific examples of other transition metal-catalyzed transformations of this compound are not detailed in the provided search results. However, based on the known reactivity of aryl chlorides, it is plausible that this compound could undergo reactions such as nickel-catalyzed amination or cyanation, and copper-catalyzed coupling with phenols or thiols.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve a two-step process where the carbonyl chloride is first reacted with a binucleophile, followed by a subsequent cyclization step that often involves the chloro substituent.

A common strategy for the synthesis of fused heterocycles from this compound involves its initial conversion to a more elaborate intermediate. For example, reaction of the carbonyl chloride with an appropriate amine can yield a thiophene-3-carboxamide. If the amine contains another nucleophilic group, this can set the stage for an intramolecular cyclization.

One important class of fused heterocycles that can be synthesized are thieno[3,4-d]pyrimidines. The synthesis of these compounds often starts from a 3-aminothiophene-4-carboxylate, which can be conceptually derived from this compound. A plausible synthetic route would involve the conversion of the carbonyl chloride to a carboxamide, followed by a Curtius or Hofmann rearrangement to yield a 3-aminothiophene derivative. This intermediate can then be cyclized with various one-carbon synthons to form the fused pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) can lead to the formation of a thieno[3,4-d]pyrimidin-4-one.

Another potential fused system accessible from this compound is the thieno[3,4-c]pyridazine skeleton. The synthesis of pyridazine-containing fused systems often involves the condensation of a 1,2-dicarbonyl compound with hydrazine. While a direct pathway from this compound is not immediately obvious from the search results, derivatization to introduce a suitable functional group at the 4-position, followed by reaction with hydrazine, could be a viable strategy.

Table 2: Potential Fused Heterocyclic Systems Derived from this compound

Fused HeterocycleSynthetic Precursor from this compoundKey Cyclization Step
Thieno[3,4-d]pyrimidin-4-one4-Amino-N-substituted-thiophene-3-carboxamideReaction with a one-carbon synthon (e.g., formamide, orthoformate)
Thieno[3,4-c]pyridazin-7(6H)-one4-(Hydrazinocarbonyl)thiophene-3-carboxylic acid derivativeIntramolecular condensation
Thieno[3,4-b]pyridine4-Amino-3-acetylthiophene derivativeFriedländer annulation

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites in this compound—the carbonyl chloride and the chloro substituent—raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity:

The carbonyl chloride is generally more reactive towards nucleophiles than the chloro substituent on the aromatic ring. Therefore, reactions with nucleophiles such as amines, alcohols, and organometallic reagents will preferentially occur at the carbonyl group under standard conditions. For instance, in a reaction with an amino alcohol, acylation at the amino group would be expected to occur much faster than substitution of the chloro group.

To achieve reactions at the chloro group, it is often necessary to employ a transition metal catalyst, such as palladium or nickel, which can activate the C-Cl bond through an oxidative addition step. By carefully choosing the reaction conditions (catalyst, ligands, temperature), it is possible to selectively target the chloro substituent while leaving the carbonyl chloride group intact, or vice versa. For example, a Suzuki-Miyaura coupling could be performed to replace the chloro group, followed by nucleophilic acyl substitution at the carbonyl chloride.

Regioselectivity:

In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is determined by the site of oxidative addition of the palladium catalyst. In 3,4-disubstituted thiophenes, the electronic and steric properties of the substituents play a crucial role in directing the regioselectivity. The carbonyl chloride group is a strong electron-withdrawing group, which can influence the electron density of the thiophene ring and affect the rate of oxidative addition.

For reactions involving the thiophene ring itself, such as direct C-H activation, the directing effect of the existing substituents becomes paramount. The regioselectivity of palladium-catalyzed arylation of 3-substituted thiophenes is a well-studied area. Generally, the C2 and C5 positions of the thiophene ring are the most reactive towards electrophilic attack and C-H activation. In this compound, the positions adjacent to the sulfur atom (C2 and C5) would be the most likely sites for further functionalization via C-H activation, with the specific outcome depending on the directing influence of the carbonyl chloride and chloro groups. However, the provided outline focuses on the reactivity of the existing functional groups rather than the thiophene ring itself.

Applications of 4 Chlorothiophene 3 Carbonyl Chloride As a Synthetic Building Block

Construction of Complex Organic Architectures

The reactivity of 4-Chlorothiophene-3-carbonyl chloride is well-suited for the synthesis of intricate molecular frameworks. The acyl chloride group is a highly reactive site for nucleophilic acyl substitution, while the chloro-substituted thiophene (B33073) ring can participate in various cross-coupling reactions.

One of the fundamental applications of acyl chlorides is in the Friedel-Crafts acylation reaction to form ketones. Theoretically, this compound can be reacted with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding aryl (or heteroaryl) 4-chlorothien-3-yl ketone. This electrophilic aromatic substitution proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring.

The synthesis of diketones is also a plausible application. For instance, a reaction with a suitable difunctional nucleophile or a subsequent functionalization and coupling reaction could lead to the formation of 1,3- or 1,4-diketone structures, which are valuable precursors for various heterocyclic compounds.

Table 1: Plausible Ketone Synthesis via Friedel-Crafts Acylation

Reactant 1Reactant 2 (Arene)CatalystProduct
This compoundBenzene (B151609)AlCl₃(4-Chlorothiophen-3-yl)(phenyl)methanone
This compoundTolueneAlCl₃(4-Chlorothiophen-3-yl)(p-tolyl)methanone
This compoundAnisoleAlCl₃(4-Chlorothiophen-3-yl)(4-methoxyphenyl)methanone

This table represents theoretical reactions based on established chemical principles.

The structure of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

For the synthesis of a thieno[2,3-b]pyridine (B153569) derivative, this compound could potentially be reacted with an appropriate amine to form an amide, followed by an intramolecular cyclization reaction. The chloro substituent on the thiophene ring could then be utilized for further functionalization.

Similarly, in the construction of the thieno[2,3-d]pyrimidine (B153573) core, a multi-step synthesis could be envisioned. This might involve the reaction of this compound with a reagent containing a urea (B33335) or amidine functionality, leading to the formation of the pyrimidine (B1678525) ring fused to the thiophene core. While specific literature examples starting from this compound are scarce, the general synthetic strategies for these heterocycles often involve the use of substituted thiophene precursors.

Precursor for Advanced Materials Science

Thiophene-containing molecules are foundational to the field of materials science, particularly in the development of organic electronics. The inherent electronic properties of the thiophene ring, when incorporated into larger conjugated systems, can lead to materials with useful semiconducting and optical properties.

This compound could serve as a monomer in the synthesis of novel thiophene-based polymers. Through polycondensation reactions, the bifunctional nature of the molecule (after conversion of the carbonyl chloride to a less reactive group or by utilizing the chloro and a subsequently introduced reactive group) could be exploited to build a polymer chain. The resulting polymers would possess a unique substitution pattern that could influence their solubility, processability, and electronic properties. Such polymers are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Calamitic (rod-shaped) liquid crystals often consist of a rigid core composed of aromatic or heteroaromatic rings. Thiophene rings are frequently incorporated into these cores to modulate the mesomorphic properties. This compound could be a valuable starting material for the synthesis of such molecules. By reacting the acyl chloride with a phenolic compound that is part of a larger mesogenic structure, a thiophene unit can be introduced. The chloro group offers a site for further modification, allowing for the fine-tuning of the molecule's shape and electronic properties to achieve desired liquid crystalline phases.

Table 2: Potential Applications in Materials Science

Application AreaPotential Role of this compoundResulting Material Class
Organic ElectronicsMonomer for polymerizationThiophene-based conjugated polymers
Display TechnologyPrecursor for rigid core synthesisThiophene-based calamitic liquid crystals

This table outlines potential, rather than established, applications based on the compound's structure.

Intermediate in Agrochemical Synthesis

Many modern agrochemicals are complex organic molecules that often contain heterocyclic moieties. The thieno[2,3-d]pyrimidine skeleton, for instance, is found in some compounds with fungicidal activity. nih.gov Given that this compound can be a precursor to such heterocyclic systems, it stands as a potential intermediate in the synthesis of novel agrochemicals. The introduction of the 4-chlorothiophene-3-carbonyl moiety could lead to new active ingredients for crop protection. However, specific, publicly available research detailing the direct use of this compound in the synthesis of commercial agrochemicals is not readily found.

Research on Insecticidal Compounds

The thiophene ring is a structural component found in a variety of heterocyclic compounds investigated for potential pesticidal properties. However, research specifically identifying this compound as a direct precursor for the synthesis of insecticidal agents is not widely documented in the available scientific literature.

While direct applications are limited, related research illustrates the broader interest in thiophene-based structures in this field. For instance, novel synthetic routes have been developed to produce 2-alkyl-3-cyano-4-hydroxy-thiophens, which were subsequently converted into carbamic esters for evaluation as potential acetylcholinesterase inhibitors, a common mechanism of action for insecticides. rsc.org This indicates the utility of the thiophene scaffold in agrochemical research, even if the specific role of the 4-chloro-3-carbonyl chloride isomer is not yet established.

Contributions to Pharmaceutical Intermediate Synthesis

The primary value of this compound and its isomers lies in their application as intermediates in the synthesis of pharmacologically active molecules. The chlorothiophene carbonyl scaffold is a key component in several classes of compounds investigated for therapeutic use.

In the field of anticoagulant therapy, a structural isomer of the subject compound, 5-chlorothiophene-2-carbonyl chloride , plays a critical and well-established role as a key building block in the synthesis of the blockbuster drug Rivaroxaban. chemicalbook.comnewdrugapprovals.org Rivaroxaban is a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. newdrugapprovals.orgthepharmajournal.com

The thiophene nucleus is a recognized scaffold in the design of novel antimicrobial agents. This compound provides a reactive handle to synthesize a variety of thiophene-3-carboxamides and related derivatives for biological screening.

Research into thiophene derivatives has identified compounds with promising activity against drug-resistant pathogens. Studies have explored a range of thiophene-based molecules against clinically relevant bacteria, including Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov For example, certain thiophene derivatives demonstrated bactericidal effects against colistin-resistant strains of these bacteria, with minimum inhibitory concentration (MIC) values in the range of 8 to 32 mg/L. nih.gov The mechanism of action for some of these compounds was linked to increased bacterial membrane permeabilization and reduced adherence to host cells. nih.gov

Compound ClassTarget OrganismReported Activity (MIC)Reference
Thiophene Derivative 4Colistin-Resistant 𝘈. 𝘣𝘢𝘶𝘮𝘢𝘯𝘯𝘪𝘪 (Ab21)4 mg/L nih.govresearchgate.net
Thiophene Derivative 4Colistin-Resistant 𝘌. 𝘤𝘰𝘭𝘪 (MCR1+)16 mg/L nih.govresearchgate.net
Thiophene Derivative 5Colistin-Resistant 𝘈. 𝘣𝘢𝘶𝘮𝘢𝘯𝘯𝘪𝘪 (Ab11)4 mg/L nih.govresearchgate.net
Thiophene Derivative 8Colistin-Resistant 𝘌. 𝘤𝘰𝘭𝘪 (R6 MCR1)16 mg/L nih.govresearchgate.net

One of the most significant applications for scaffolds derived from this compound is in the development of novel analgesics. Research has focused on designing inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1), a promising therapeutic target for treating inflammatory pain. nih.gov Downregulation or inhibition of ANO1 has been shown to reduce pain hypersensitivity and allodynia. nih.govbohrium.com

A series of 4-arylthiophene-3-carboxylic acid derivatives have been synthesized and identified as potent and selective inhibitors of ANO1. nih.govsemanticscholar.org The synthesis of these compounds involves the formation of an amide bond, a reaction for which an acyl chloride like this compound is an ideal starting material. semanticscholar.org

Extensive structure-activity relationship (SAR) studies led to the identification of highly potent compounds. One such compound, DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), demonstrated dramatic inhibition of the ANO1 channel with an IC₅₀ value of just 24 nM. nih.gov This and other lead compounds have shown significant efficacy in preclinical animal models of inflammatory pain. nih.govsemanticscholar.org

Compound Name/NumberStructure DescriptionANO1 Inhibitory Activity (IC₅₀)Reference
Compound 424-(4-chlorophenyl)-2-(naphthalen-1-ylcarboxamido)thiophene-3-carboxylic acid0.79 µM nih.govsemanticscholar.org
DFBTA4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid24 nM nih.gov

The thiophene scaffold is also being actively investigated in the search for new anticancer agents. The versatility of this compound allows for its incorporation into a wide array of molecular architectures to be tested against various cancer cell lines.

While direct use of the 4-chloro-3-carbonyl isomer is not always specified, related chlorothiophene structures have yielded promising results. For instance, transition metal complexes synthesized with the isomeric ligand 3-chlorothiophene-2-carboxylic acid have been assessed for their anticancer activities. mdpi.combohrium.com A cobalt (II) complex, in particular, showed significant inhibitory effects on human leukemia (K562) and colon cancer (SW480) cells, with inhibition rates of 62.05% and 66.83%, respectively, at a tested concentration. mdpi.com

In other research, chlorothiophene-based chalcones, synthesized from precursors like 2-acetyl-5-chlorothiophene, have exhibited potent toxicity against cancer cell lines. arabjchem.org Two such compounds, C4 and C6, were particularly effective against WiDr colorectal cancer cells, with IC₅₀ values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org

Compound Class / Isomer UsedCancer Cell LineReported ActivityReference
Cobalt (II) complex of 3-chlorothiophene-2-carboxylic acidLeukemia (K562)62.05% inhibition mdpi.com
Cobalt (II) complex of 3-chlorothiophene-2-carboxylic acidColon Cancer (SW480)66.83% inhibition mdpi.com
Chlorothiophene-based chalcone (B49325) (C4)Colorectal Cancer (WiDr)IC₅₀ = 0.77 µg/mL arabjchem.org
Chlorothiophene-based chalcone (C6)Colorectal Cancer (WiDr)IC₅₀ = 0.45 µg/mL arabjchem.org

Mechanistic and Theoretical Investigations of 4 Chlorothiophene 3 Carbonyl Chloride Transformations

Reaction Mechanism Elucidation for Key Derivatizations

The derivatization of 4-Chlorothiophene-3-carbonyl chloride primarily involves reactions at the highly reactive acyl chloride group. The mechanism for these transformations is a classic example of nucleophilic acyl substitution.

The acyl chloride functional group is inherently reactive towards nucleophiles due to the electronic properties of the carbonyl group. chemguide.co.uk The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus highly electrophilic. libretexts.org

The generally accepted mechanism for reactions with nucleophiles (e.g., water, alcohols, amines) is a two-step process known as nucleophilic addition-elimination. uci.edu

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled. uci.edu Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable on its own.

This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile, yielding derivatives such as esters, amides, or carboxylic acids. chemguide.co.uk The process is highly favorable due to the high reactivity of the acyl chloride starting material. libretexts.org

Thiophene (B33073) Ring: The thiophene ring is an electron-rich aromatic heterocycle. The sulfur atom possesses lone pairs of electrons that are delocalized into the π-electron system of the ring. nih.gov This electron-donating nature of the thiophene ring increases the electron density on the carbon atom at the 3-position to some extent, which could slightly decrease the electrophilicity of the attached carbonyl carbon compared to a simple alkyl acyl chloride. However, thiophene is known to be more reactive than benzene (B151609) in electrophilic substitution reactions, highlighting its ability to stabilize charged intermediates.

Chlorine Atom: The chlorine atom at the 4-position exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.orgvedantu.com The inductive effect, which operates through the sigma bonds, pulls electron density away from the thiophene ring due to chlorine's high electronegativity. libretexts.org The resonance effect involves the delocalization of one of chlorine's lone pairs into the ring's π-system. vedantu.com For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net withdrawal of electron density from the ring. doubtnut.comquora.com This net electron withdrawal by the 4-chloro substituent makes the thiophene ring less electron-rich, which in turn increases the partial positive charge (electrophilicity) on the carbonyl carbon at the 3-position, enhancing its reactivity toward nucleophiles.

Computational Chemistry Studies

Computational methods are powerful tools for investigating the properties of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules. mdpi.com For this compound, DFT calculations can provide a detailed picture of its electronic landscape. researchgate.net

Key parameters that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, clearly identifying the electron-deficient carbonyl carbon as the primary site for nucleophilic attack and the electron-rich regions, such as the carbonyl oxygen and the sulfur atom.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.

Partial Atomic Charges: DFT can quantify the partial positive charge on the carbonyl carbon, providing a numerical basis for its electrophilicity.

These theoretical calculations allow for a quantitative assessment of the electronic effects discussed in the previous section, confirming the influence of the chloro and thiophene moieties on the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for Reactivity Analysis
PropertyCalculated Value (Arbitrary Units)Significance for Reactivity
HOMO Energy-7.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.5 eVRepresents the energy of the lowest energy orbital available to accept electrons; a primary site for nucleophilic attack.
HOMO-LUMO Gap5.7 eVA larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
Partial Charge on Carbonyl Carbon+0.75A high positive value confirms significant electrophilicity, making it a prime target for nucleophiles.
Dipole Moment3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. mdpi.com For this compound, a key area of conformational interest is the rotation around the single bond connecting the thiophene ring (at C3) and the carbonyl carbon.

MD simulations can be employed to:

Analyze Torsional Angles: By simulating the molecule's movement, researchers can determine the preferred rotational angle (dihedral angle) between the plane of the thiophene ring and the plane of the carbonyl chloride group. researchgate.net

Identify Stable Conformers: The simulations can reveal the lowest energy conformations of the molecule, such as whether the carbonyl group is oriented syn or anti relative to the sulfur atom in the ring.

Determine Rotational Energy Barriers: MD can be used to calculate the energy required to rotate from one stable conformer to another. This information is crucial for understanding the molecule's structural dynamics, which can influence its ability to fit into an enzyme's active site or pack into a crystal lattice. acs.org

Such simulations have been effectively used to study the conformational properties of other thiophene-based molecules and polymers. acs.orgrsc.org

In silico modeling encompasses a range of computational techniques, including DFT and MD, to predict chemical reactivity and selectivity, thereby guiding synthetic efforts. nih.gov For this compound, these models can be used to:

Predict Reaction Pathways: By calculating the transition state energies for the reaction of the molecule with various nucleophiles, computational models can predict which reaction pathway is energetically most favorable.

Correlate Structure with Reactivity: Models can establish quantitative structure-reactivity relationships (QSRR). For example, it is possible to build a model that correlates a calculated property, such as the predicted ¹³C NMR chemical shift of the carbonyl carbon, with the experimentally observed rate of hydrolysis. nih.gov

Evaluate Potential Selectivity: In more complex derivatives, where multiple reactive sites might exist, in silico models can predict the most likely site of reaction by comparing the activation energies for attack at each position.

These predictive models offer a cost-effective and efficient way to screen potential reactions and understand the factors that control reaction outcomes before undertaking extensive laboratory work. mdpi.com

Stereochemical Aspects of Derivatization Reactions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focusing on the stereochemical aspects of derivatization reactions involving this compound. Consequently, there is a lack of published research detailing the synthesis of chiral derivatives from this specific precursor, which would be necessary to discuss the stereochemical outcomes.

Information regarding the use of this compound in stereoselective reactions, such as those involving chiral auxiliaries, chiral catalysts, or chiral resolving agents, is not available in the reviewed literature. As a result, there are no reported data on the enantiomeric excess (e.e.) or diastereomeric ratios (d.r.) of products derived from this compound. The influence of the chloro and carbonyl chloride substituents at the 3- and 4-positions of the thiophene ring on the stereochemical course of such reactions remains an uninvestigated area of research.

Due to the absence of specific research findings, a data table illustrating the stereochemical aspects of its derivatization reactions cannot be constructed. Further experimental investigation is required to elucidate the stereochemical behavior of this compound in asymmetric synthesis.

Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of 4-Chlorothiophene-3-carbonyl chloride through fragmentation analysis. The molecular weight of the related compound 5-chlorothiophene-2-carbonyl chloride is 181.04 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule fragments in a predictable manner, providing a unique "fingerprint." The fragmentation of halogenated thiophenes, such as 2-chlorothiophene, often involves the initial loss of a hydrogen or chlorine atom, followed by the opening of the thiophene (B33073) ring. nih.gov This can lead to the formation of various charged fragments. In the case of this compound, common fragmentation pathways would likely involve the loss of the chlorine atom from the carbonyl group or the thiophene ring, as well as cleavage of the carbonyl group itself. libretexts.orgdtic.milnih.gov

Interactive Data Table: Potential Fragment Ions in Mass Spectrometry

Fragment IonPotential Origin
[M-Cl]+Loss of a chlorine atom
[M-COCl]+Loss of the carbonyl chloride group
Thiophene ring fragmentsResulting from ring opening and subsequent cleavage nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The most prominent and easily identifiable absorption band in the IR spectrum of this compound would be due to the carbonyl (C=O) stretching vibration. libretexts.orgopenstax.org This peak is typically sharp and intense, appearing in the range of 1670 to 1780 cm⁻¹. libretexts.orgopenstax.org For acyl chlorides, this absorption is often found at the higher end of this range.

Other characteristic absorptions would include those for the C-Cl bond and the various vibrations of the thiophene ring. The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. vscht.czlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Notes
Carbonyl (C=O)1670 - 1780Strong, sharp peak, characteristic of carbonyl compounds. libretexts.orgopenstax.org
Aromatic C-C1400 - 1600In-ring stretching vibrations. vscht.cz
Aromatic C-H> 3000Stretching vibrations. vscht.czlibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Disorder Phenomena

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While a specific crystal structure for this compound was not found, studies on the related compound thiophene-3-carbonyl chloride have revealed interesting solid-state phenomena. mdpi.comresearchgate.net

The X-ray structure of thiophene-3-carbonyl chloride shows a "ring flip disorder," where the thiophene ring can adopt two different orientations within the crystal lattice. mdpi.comresearchgate.net This type of disorder is common among thiophene-3-carbonyl derivatives. mdpi.comresearchgate.netresearchgate.net It is plausible that this compound could also exhibit such disorder in its crystalline state. The determination of its crystal structure would provide valuable information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile compounds. In the context of this compound, GC-MS would be used to determine the purity of a sample by separating it from any starting materials, byproducts, or impurities. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. rsc.org This technique is particularly useful for analyzing crude reaction mixtures to identify different isomers that may have formed. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of this compound. HPLC can be used to monitor the progress of a reaction by taking aliquots of the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and products. This allows for the optimization of reaction conditions. It is also a valuable tool for the purification of the final product and for assessing its purity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized or purified substance, such as this compound. The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. Other elements like sulfur and halogens are determined using specific analytical methods.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For this compound, the theoretical elemental composition is derived from its molecular formula, C₅H₂Cl₂OS.

Below is a data table presenting the calculated theoretical elemental composition of this compound. In a typical research setting, these values would be compared against experimental results from an elemental analyzer to confirm the successful synthesis and purity of the compound.

Table 1. Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011560.05533.17
HydrogenH1.00822.0161.11
ChlorineCl35.453270.90639.16
OxygenO15.999115.9998.84
SulfurS32.060132.06017.71
Total Molecular Weight181.036100.00

Table 2. List of Compounds Mentioned

Compound Name

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Routes for 4-Chlorothiophene-3-carbonyl chloride

Traditional synthesis of acyl chlorides often relies on reagents like thionyl chloride and oxalyl chloride. wikipedia.orglibretexts.org These methods, while effective, generate corrosive byproducts such as hydrogen chloride and sulfur dioxide, posing environmental and handling challenges. wikipedia.orgkhanacademy.org Future research is imperative to develop greener, safer, and more efficient synthetic pathways to this compound.

Biocatalysis represents a frontier in green chemistry, offering mild reaction conditions and high selectivity. While the direct enzymatic synthesis of acyl chlorides is not yet a mainstream technology, future research could explore novel biocatalysts for this transformation. A more immediate and highly promising avenue is the use of enzymes, particularly lipases, in reactions involving this compound. Lipases are well-known for their ability to catalyze the formation of esters and amides. scielo.br Research could focus on lipase-catalyzed reactions where this compound serves as the acyl donor to a wide range of alcohols and amines, producing diverse libraries of thiophene (B33073) derivatives under environmentally benign conditions. mdpi.comnih.gov

Potential Biocatalytic Research Areas

ApproachEnzyme ClassPotential ReactionAnticipated Advantages
Derivative SynthesisLipases, ProteasesEsterification or amidation using alcohols or aminesHigh selectivity, mild conditions, reduced waste
Direct Synthesis (Exploratory)Engineered Halogenases/OxidoreductasesDirect chlorination of 4-chlorothiophene-3-carboxylic acidElimination of harsh chlorinating agents

Continuous flow chemistry offers significant advantages in safety, scalability, and reaction control, particularly for handling reactive or hazardous substances like acyl chlorides. mdpi.comnih.gov The synthesis of this compound could be greatly improved by transitioning from batch to continuous flow processes. A flow reactor minimizes the volume of reactive intermediates present at any given time, thereby reducing the risks associated with exothermic reactions or accidental release. Furthermore, precise control over temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities, potentially reducing the need for extensive downstream purification. researchgate.net Future work should aim to design and optimize a continuous flow system for both the synthesis of the acyl chloride and its subsequent derivatization.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by two distinct functional groups: the highly electrophilic acyl chloride and the C-Cl bond on the aromatic ring. While the acyl chloride is expected to readily undergo nucleophilic acyl substitution, the reactivity of the C4-chloro substituent remains a fertile ground for exploration. wikipedia.org

A significant research trajectory lies in the selective activation of the C-Cl bond for cross-coupling reactions. youtube.com Palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings could potentially be employed to form new carbon-carbon bonds at the 4-position. nih.govresearchgate.netnih.gov A key challenge and area of interest would be achieving regioselectivity—developing catalytic systems that can selectively activate the C-Cl bond without reacting with the acyl chloride moiety, or vice versa. Success in this area would unlock pathways to a vast array of novel 2,3,4-trisubstituted thiophene derivatives that are otherwise difficult to access.

Potential Reactivity to Explore

Reaction TypeTarget SitePotential ReagentsExpected Outcome
Suzuki CouplingC4-Cl BondAryl/alkyl boronic acids, Pd catalystSynthesis of 4-aryl/alkyl-thiophene-3-carbonyl derivatives
Buchwald-Hartwig AminationC4-Cl BondAmines, Pd catalystSynthesis of 4-amino-thiophene-3-carbonyl derivatives
Sonogashira CouplingC4-Cl BondTerminal alkynes, Pd/Cu catalystSynthesis of 4-alkynyl-thiophene-3-carbonyl derivatives
Friedel-Crafts AcylationC2 or C5 PositionArenes, Lewis acidSynthesis of ketones from the acyl chloride

Diversification of Synthetic Applications

The application of this compound as a synthetic intermediate is currently limited. Future research should focus on leveraging its unique structure to build more complex and functional molecules.

Thiophene-based compounds are cornerstones of organic materials science, valued for their electronic and optical properties in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. semanticscholar.orgresearchgate.netcnr.it this compound is an ideal precursor for creating novel functional materials. The acyl chloride group provides a convenient handle for polymerization or for grafting the thiophene unit onto other structures.

Future research could involve:

Polymer Synthesis: Using the acyl chloride in condensation polymerizations with diols or diamines to create novel polyesters and polyamides. The resulting polymers would incorporate the robust and electronically active chlorothiophene moiety into their backbone, potentially leading to materials with unique semiconducting or optical properties.

Nanoparticle Functionalization: Attaching the molecule to the surface of nanoparticles (e.g., gold, quantum dots, or perovskite nanocrystals) via the acyl chloride group. frontiersin.org The sulfur atom in the thiophene ring can exhibit strong binding to metal surfaces, creating a stable functionalized system. frontiersin.org The chloro-substituent could then be used for further modifications, creating multifunctional nanoparticles for applications in sensing, catalysis, or bioimaging.

Interdisciplinary Research with Biological and Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its presence can enhance pharmacological activity and modulate physicochemical properties like lipophilicity, which is crucial for drug absorption and distribution. nih.gov The this compound molecule is a powerful tool for generating new chemical entities for drug discovery programs.

The primary focus in this area should be on using the acyl chloride as a reactive handle to synthesize large libraries of amides and esters. mdpi.com By reacting it with a diverse set of amines and alcohols, researchers can rapidly produce a multitude of novel thiophene derivatives. These libraries can then be screened for biological activity against various targets (e.g., kinases, proteases, receptors). Promising "hits" from these screens can serve as starting points for more detailed structure-activity relationship (SAR) studies, where the substitution at the 3- and 4-positions of the thiophene ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The chloro-substituent itself offers a site for further diversification through the cross-coupling reactions mentioned previously, allowing for a multi-dimensional exploration of chemical space around this versatile core.

Advanced Computational Studies for Predictive Synthesis and Reactivity

The empirical, trial-and-error approach to chemical synthesis is gradually being augmented by computational chemistry, which offers a predictive framework for understanding and designing reactions. For a molecule like this compound, with multiple reactive sites, in silico methods are invaluable for forecasting outcomes and optimizing conditions.

Advanced computational studies, particularly those employing Density Functional Theory (DFT), are central to this predictive effort. DFT calculations can elucidate the electronic structure of the thiophene ring, providing insights into how the electron-withdrawing effects of the chloro and carbonyl chloride substituents modulate the reactivity of the entire molecule. rsc.orgnih.gov These calculations can map out electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate atomic charges, all of which are critical for predicting the most likely sites for electrophilic or nucleophilic attack. mdpi.com For instance, Fukui functions derived from DFT can quantify the reactivity of specific atoms, predicting where a given reagent will preferentially react. nih.govresearchgate.net

Furthermore, computational models can simulate entire reaction pathways, calculating the energies of reactants, transition states, and products. nih.gov This allows researchers to predict activation barriers and reaction thermodynamics, making it possible to forecast the most favorable conditions (e.g., temperature, solvent) for a desired transformation while minimizing side reactions. Such predictive models are becoming increasingly robust for heteroaromatic systems, with parameters like electron affinity emerging as powerful single-parameter predictors for the reactivity of specific functional groups with nucleophiles. acs.orgchemrxiv.org

Table 1: Applications of Computational Methods in the Study of this compound

Computational Method Predicted Parameter / Application Relevance to Synthesis & Reactivity
Density Functional Theory (DFT) Electron Density Distribution, HOMO/LUMO Energies Predicts the most electron-rich/poor sites, guiding regioselectivity of reactions. rsc.orgmdpi.com
Fukui Function Analysis Atomic Site Reactivity (Nucleophilic/Electrophilic Attack) Identifies the most susceptible atoms for a given reaction type, aiding in isomer control. nih.govresearchgate.net
Transition State (TS) Calculation Reaction Energy Barriers (Activation Energy) Allows for the comparison of competing reaction pathways to predict major products. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of Molecular Descriptors with Reactivity Develops models to predict the reactivity of new derivatives without full simulation. nih.gov
Solvent Modeling (e.g., PCM) Effect of Solvent on Reaction Energetics Helps in selecting the optimal solvent to favor a specific reaction outcome.

Addressing Positional Isomerism in Synthesis and Reaction Control

A fundamental challenge in thiophene chemistry is controlling positional isomerism. The synthesis of a specific polysubstituted thiophene like this compound is complicated by the inherent reactivity patterns of the thiophene ring. Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the reaction intermediate. pharmaguideline.com Therefore, achieving substitution at the C3 and C4 positions requires carefully designed synthetic strategies.

The synthesis of this compound necessitates regiocontrolled methods that overcome the natural C2/C5 preference. This often involves multi-step sequences starting from pre-functionalized thiophenes where existing directing groups steer incoming substituents to the desired locations. For example, a group at the 3-position can direct an incoming electrophile to the 4-position, but this is often in competition with substitution at the 5-position. Classical methods like the Gewald aminothiophene synthesis or the Paal-Knorr synthesis offer routes to substituted thiophenes, but their application for producing specific isomers like the target compound can be limited and may result in isomeric mixtures that are difficult to separate. pharmaguideline.com The development of novel, highly regioselective synthetic methodologies remains a critical area of research. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Once the this compound scaffold is successfully synthesized, the next challenge lies in its selective functionalization. The molecule possesses two primary reactive sites: the highly electrophilic carbonyl chloride group at C3 and the thiophene ring itself, which can undergo further substitution or metalation. The key objective is to perform reactions exclusively at the carbonyl chloride moiety without disturbing the chloro-substituent or promoting unwanted side reactions on the ring.

The carbonyl chloride is an excellent acylating agent, readily reacting with a wide range of nucleophiles (e.g., amines, alcohols, organometallic reagents). The primary challenge is one of chemoselectivity. Reaction conditions must be carefully controlled to prevent nucleophilic attack on the thiophene ring or potential halogen-metal exchange if organometallic reagents are used.

Future strategies will likely focus on the use of advanced catalytic systems to enhance selectivity. For example, transition-metal catalysis (e.g., Palladium, Copper) can enable specific cross-coupling reactions at the carbonyl chloride position under mild conditions that would not affect other parts of the molecule. acs.org Temperature control is also crucial; many acylations can be performed at low temperatures to suppress less favorable side reactions. acs.org The development of protective group strategies, while adding steps to a synthesis, may also be explored to temporarily mask the reactivity of the thiophene ring during the functionalization of the acyl chloride.

Table 2: Strategies for Selective Reaction at the 3-Carbonyl Chloride Position

Reagent / Nucleophile Type Desired Reaction Key Challenge Potential Strategy for Selectivity
Alcohols / Phenols Esterification Ring stability under acidic/basic conditions. Use of non-nucleophilic bases (e.g., pyridine (B92270), triethylamine) at low temperatures.
Primary/Secondary Amines Amidation Over-reaction or side reactions on the ring. Controlled addition of amine at 0°C or below; use of hindered bases.
Organometallic Reagents (e.g., Grignard, Organolithium) Ketone Synthesis Halogen-metal exchange at C4; attack on the sulfur atom. Use of less reactive organometallics (e.g., organocuprates); low-temperature inverse addition.
Terminal Alkynes Ynone Synthesis (Sonogashira Coupling) Decarbonylation or catalyst deactivation. Pd/Cu catalysis with careful ligand selection and temperature control to favor acylative coupling. acs.org
Boronic Acids Ketone Synthesis (Suzuki-Miyaura Coupling) Catalyst stability and preventing C-Cl bond activation. Use of specific palladium catalysts and ligands designed for acyl chloride coupling.

Q & A

Q. What are the established synthetic routes for 4-chlorothiophene-3-carbonyl chloride, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via chlorination of thiophene derivatives. For example, thiophene-3-carbonyl chloride can undergo electrophilic substitution using chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Key steps include:

  • Reagent Control : Use stoichiometric excess of chlorinating agents to ensure complete conversion, followed by vacuum distillation to remove byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dry ether can isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • NMR : ¹³C NMR is critical for confirming the carbonyl chloride group (δ ~170-180 ppm) and thiophene chlorination (δ ~125-135 ppm for aromatic carbons). Use deuterated DMSO or CDCl₃ to avoid solvent interference.
  • IR : The carbonyl stretch (C=O) appears at ~1750-1800 cm⁻¹. Ensure samples are free of moisture to prevent hydrolysis artifacts.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (MW: 186.58 g/mol) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can researchers address instability issues during storage or reaction conditions for this compound?

Methodological Answer: The compound’s reactivity (due to the acyl chloride group) necessitates:

  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) in sealed, moisture-resistant containers. Use molecular sieves to absorb trace moisture .
  • Reaction Optimization : Conduct reactions in anhydrous solvents (e.g., dry THF) with scavengers like triethylamine to neutralize HCl byproducts. Real-time monitoring via FTIR can detect premature hydrolysis .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing carbonyl chloride group directs nucleophiles to the α-position of the thiophene ring. Computational studies (DFT calculations) show lower activation energy for attack at the 2-position due to resonance stabilization. Experimental validation involves synthesizing derivatives (e.g., amides) and analyzing regioselectivity via NOESY NMR or X-ray crystallography (as in related chlorophenyl benzamide structures) .

Q. How should researchers resolve contradictions in reported reactivity or spectral data across literature sources?

Methodological Answer:

  • Literature Review : Use databases like PubMed and Web of Science with search terms: “this compound AND (synthesis OR stability)”. Include grey literature (technical reports, dissertations) for unpublished data .
  • Experimental Replication : Compare methods (e.g., solvent purity, reaction temperature) to identify variables affecting outcomes. Cross-validate spectral data with synthetic controls .

Q. What alternative synthetic pathways exist for this compound to reduce environmental impact?

Methodological Answer: Explore green chemistry approaches:

  • Catalytic Chlorination : Use recyclable catalysts (e.g., FeCl₃ on mesoporous silica) to minimize waste.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces energy use. Monitor reaction efficiency via TLC or in-situ Raman spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate transition states for reactions with amines or alcohols. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to design derivatives for medicinal chemistry applications. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What challenges arise when scaling up laboratory synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat release during chlorination.
  • Purity Consistency : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Safety Protocols : Address HCl off-gassing with scrubbers and corrosion-resistant equipment (e.g., Hastelloy reactors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.